Topological Polar Surface Area (TPSA): 9.5 Ų Higher Than the 4-Fluorophenyl Analog
The target compound exhibits a computed topological polar surface area (TPSA) of 106 Ų, derived from its five hydrogen-bond acceptors (three amide carbonyl oxygens plus two methoxy ether oxygens) and three hydrogen-bond donors [1]. In contrast, the closely related 4-fluorophenyl analog (2-acetamido-N1-(4-fluorophenyl)-N3-(4-methoxyphenyl)malonamide, CAS 866018-01-1), which replaces one 4-methoxyphenyl group with a 4-fluorophenyl substituent, presents a TPSA of only 96.53 Ų—a 9.47 Ų reduction—due to the loss of one methoxy oxygen . This difference of approximately 10% in polar surface area is substantial in the context of passive membrane permeability, where TPSA values exceeding 90 Ų are generally associated with reduced oral bioavailability and diminished blood-brain barrier penetration [2]. A procurement decision prioritizing CNS penetration would favor the lower-TPSA fluorophenyl analog; conversely, the target compound's higher TPSA may offer advantages in solubility-limited or target-class scenarios where reduced membrane promiscuity is desirable.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 106 Ų (PubChem, computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | CAS 866018-01-1 (4-fluorophenyl analog): 96.53 Ų (vendor-computed at Leyan) |
| Quantified Difference | +9.47 Ų (approximately +9.8% higher) |
| Conditions | Computed values from different algorithmic sources (PubChem Cactvs vs. vendor-proprietary); absolute values may vary between computation engines, but the direction and approximate magnitude of the difference are structurally robust |
Why This Matters
TPSA is a primary determinant of passive membrane permeability; a ~10% increase predicts measurably lower passive diffusion across lipid bilayers, directly impacting cell-based assay performance and in vivo distribution profiles.
- [1] PubChem Compound Summary for CID 3765654, 2-acetamido-N-(4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]propanediamide. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3765654 (Accessed April 28, 2026). View Source
- [2] Veber, D.F.; Johnson, S.R.; Cheng, H.Y.; Smith, B.R.; Ward, K.W.; Kopple, K.D. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 2002, 45, 2615-2623. DOI: 10.1021/jm020017n. View Source
